![molecular formula C7H6N4S B1332521 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 29982-33-0](/img/structure/B1332521.png)

4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Overview

Description

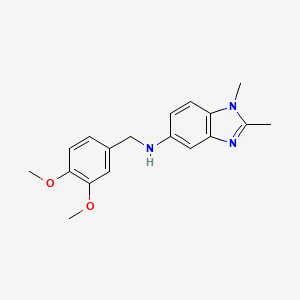

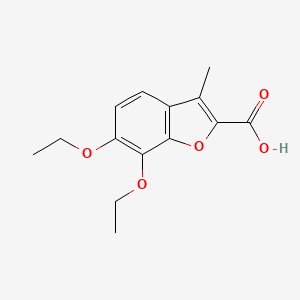

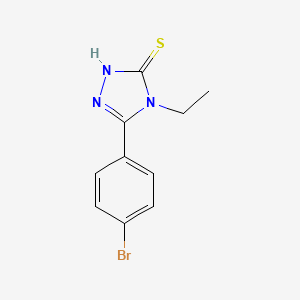

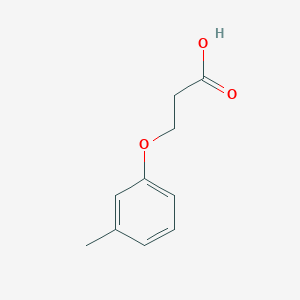

The compound 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic molecule that has been the subject of various studies due to its interesting chemical properties and potential applications. This compound is characterized by the presence of a pyridine ring fused with a 1,2,4-triazole moiety and a thiol group, which makes it a versatile ligand for coordination chemistry and a useful building block in organic synthesis .

Synthesis Analysis

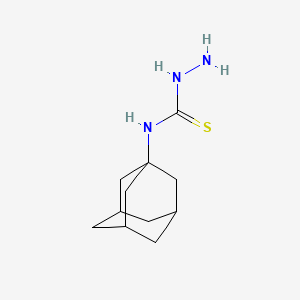

The synthesis of derivatives of this compound involves multi-step reaction sequences. For instance, one derivative was synthesized by intramolecular cyclization of 1,4-disubstituted thiosemicarbazides . Another approach involved the reaction of methyl nicotinate with various aromatic aldehydes, followed by cyclo-condensation with thioacetic acid . These methods typically yield the desired products in good percentages and allow for the introduction of various substituents onto the triazole ring, which can significantly alter the compound's properties.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the crystal structure of one derivative was determined to crystallize in the monoclinic space group with specific cell parameters . Additionally, theoretical calculations such as Hartree-Fock (HF) and density functional theory (DFT) have been employed to predict the molecular geometry, vibrational frequencies, and chemical shift values .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been explored in the context of forming coordination polymers and complexes. These compounds have shown the ability to coordinate with various metals, leading to structures with different architectures, such as mononuclear molecules and one- and two-dimensional networks . The versatility in coordination is attributed to the flexible coordination modes offered by the pyridine and triazole units.

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives have been investigated, revealing insights into their tautomeric equilibria, spectroscopic characteristics, and electronic structures. For instance, the thiol-thione tautomeric equilibrium has been studied, and the electronic structures of the heterocyclic thione derivatives have been analyzed . The compounds also exhibit interesting luminescence properties and have been evaluated for their potential as antimicrobial, anticonvulsant, antidepressant, antioxidant, and antitubercular agents . Furthermore, computational studies have provided information on molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties .

Scientific Research Applications

Antimicrobial Activities

4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antimicrobial activity against a variety of bacterial strains. For example, Bayrak et al. (2009) synthesized various 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The results showed that these compounds displayed good to moderate antimicrobial activity, highlighting their potential in this field (Bayrak et al., 2009).

Corrosion Inhibition

Another significant application of this compound is in the field of corrosion inhibition. Studies have shown that these compounds can be effective corrosion inhibitors. Ansari et al. (2014) explored Schiff's bases of pyridyl substituted triazoles as new and effective corrosion inhibitors for mild steel in hydrochloric acid solutions. Their findings suggest that these compounds could serve as efficient materials in protecting metals from corrosion (Ansari et al., 2014).

Anti-inflammatory Activity

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their potential anti-inflammatory activities. Toma et al. (2017) conducted a study on pyridin-3/4-yl-thiazolo[3,2-b][1,2,4]triazole derivatives, finding that some of these derivatives exhibited significant anti-inflammatory properties (Toma et al., 2017).

Antitumor Activity

Research has also been conducted on the potential antitumor activities of this compound derivatives. For instance, Yang Rui (2008) synthesized Schiff bases of 3-methylthio-4-amino-5-pyridin-3-yl-1,2,4-triazole and evaluated their antitumor activity, discovering that some compounds showed potential in this area (Yang Rui, 2008).

Antioxidant Properties

Finally, compounds based on this compound have been synthesized and assessed for their antioxidant properties. Bekircan et al. (2008) synthesized a series of derivatives and screened them for their antioxidant and antiradical activities, demonstrating that these compounds could have potential applications in this domain (Bekircan et al., 2008)

Future Directions

The future directions for research on “4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol” could involve further exploration of its potential applications in various fields. For example, it could be used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Mechanism of Action

Target of Action

The primary targets of 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol are enzymes such as alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, thus influencing blood sugar levels.

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition occurs through the formation of a complex with the enzyme, which prevents the enzyme from catalyzing its usual reactions .

Biochemical Pathways

By inhibiting alpha-amylase and alpha-glucosidase, this compound affects the carbohydrate digestion pathway . This results in a reduction in the rate of carbohydrate breakdown, leading to a decrease in the release of glucose into the bloodstream .

Result of Action

The inhibition of alpha-amylase and alpha-glucosidase by this compound leads to a decrease in postprandial hyperglycemia . This makes it a potential therapeutic agent for managing diabetes .

properties

IUPAC Name |

4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c12-7-10-9-5-11(7)6-2-1-3-8-4-6/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAQFLRHPHXTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2C=NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354572 | |

| Record name | 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29982-33-0 | |

| Record name | 4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)